molecular formula C6H5BrFNO B3110843 3-Amino-6-bromo-2-fluorophenol CAS No. 1807171-06-7

3-Amino-6-bromo-2-fluorophenol

Cat. No.: B3110843
CAS No.: 1807171-06-7
M. Wt: 206.01 g/mol
InChI Key: URXFNLDWQZCOLF-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-2-fluorophenol is a halogenated aromatic compound with the molecular formula C₆H₅BrFNO and a molecular weight of 206.01 g/mol. Its structure consists of a phenol ring substituted with an amino group (-NH₂) at position 3, a bromine atom at position 6, and a fluorine atom at position 2. The presence of electron-withdrawing halogens (Br, F) and the electron-donating amino group creates unique reactivity patterns, making it valuable in designing complex organic molecules.

Properties

IUPAC Name

3-amino-6-bromo-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXFNLDWQZCOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-2-fluorophenol typically involves multi-step organic reactions. One common method includes the bromination of 2-fluorophenol followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective substitution.

Industrial Production Methods: Industrial production of 3-Amino-6-bromo-2-fluorophenol may involve large-scale bromination and nitration processes, followed by catalytic hydrogenation to reduce the nitro group to an amino group. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: 3-Amino-6-bromo-2-fluorophenol can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromo or fluoro substituents under specific conditions.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Dehalogenated phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
3-Amino-6-bromo-2-fluorophenol serves as a crucial intermediate in organic synthesis. It is utilized in the construction of more complex organic molecules through various chemical reactions, including:

  • Nucleophilic Aromatic Substitution: The bromine and fluorine atoms can be replaced by other nucleophiles.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Reaction TypeDescription
Nucleophilic Aromatic SubstitutionSubstitution of halogen atoms with nucleophiles
Coupling ReactionsFormation of biaryl compounds through coupling

Medicinal Chemistry

Pharmaceutical Development
In medicinal chemistry, 3-Amino-6-bromo-2-fluorophenol is explored for its potential therapeutic effects. It has been documented as an intermediate in the synthesis of pharmaceuticals targeting specific diseases.

  • Case Study: Research indicates that derivatives of this compound have shown promising activity against certain cancer cell lines, highlighting its potential as an anticancer agent.

Material Science

Development of Advanced Materials
The compound is also employed in material science for the synthesis of polymers and dyes. Its unique properties enable the development of materials with specific characteristics tailored for various applications.

Application AreaSpecific Use
PolymersUsed as a monomer or additive in polymer synthesis
DyesServes as a precursor for dye production

Biological Studies

Investigating Biological Activities
3-Amino-6-bromo-2-fluorophenol and its derivatives are studied for their biological activities, including antimicrobial and anticancer properties. The presence of halogen atoms and hydroxyl groups enhances their reactivity and interaction with biological targets.

  • Mechanism of Action: The compound may inhibit specific enzymes or receptors by forming hydrogen bonds and halogen interactions with active sites.

Agrochemicals

Pesticide Development
The compound is being investigated for its potential use in agrochemicals, particularly as a building block for developing new pesticides. Its structural features may contribute to enhanced efficacy against agricultural pests.

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-2-fluorophenol in biological systems involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromo and fluoro substituents can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-Amino-6-bromo-2-fluorophenol can be contextualized by comparing it to related halogenated phenols and aminophenols. Below is a detailed analysis:

Structural Analogues

2-Amino-6-bromophenol (CAS 28165-50-6)
  • Substituents: Amino (-NH₂) at position 2, bromine at position 4.
  • Molecular Formula: C₆H₆BrNO.
  • Molecular Weight : 188.02 g/mol.
  • Key Properties: Melting point 83–84°C; used in dye synthesis and as a corrosion inhibitor. Unlike 3-Amino-6-bromo-2-fluorophenol, it lacks fluorine, reducing its electron-withdrawing effects and altering its reactivity in electrophilic substitution reactions .
3-Amino-2-bromophenol (CAS 100367-36-0)
  • Substituents: Amino at position 3, bromine at position 2.
  • Molecular Formula: C₆H₆BrNO.
  • Molecular Weight : 188.02 g/mol.
  • Key Properties: Bromine and amino groups are adjacent, creating steric hindrance that limits its utility in coupling reactions. The absence of fluorine further differentiates its electronic profile from the target compound .
6-Amino-2-bromo-3-fluorophenol (CAS 1257535-00-4)
  • Substituents: Amino at position 6, bromine at position 2, fluorine at position 3.
  • Molecular Formula: C₆H₅BrFNO.
  • Molecular Weight : 206.01 g/mol.
  • Key Properties: Positional isomer of 3-Amino-6-bromo-2-fluorophenol. The shifted amino group alters hydrogen-bonding capabilities and solubility, impacting its application in drug design .

Functional Analogues

Compounds like 3-Bromo-2-fluoro-5-methylphenylboronic acid () share halogen and boronic acid functionalities but lack the amino group, limiting their use in amination reactions. Similarly, Ethyl 5-bromo-2-fluorobenzoate () introduces ester groups, which modify solubility and hydrolytic stability compared to phenolic derivatives.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Differences
3-Amino-6-bromo-2-fluorophenol 1257535-00-4* C₆H₅BrFNO 206.01 2-F, 3-NH₂, 6-Br Balanced EW/ED groups for coupling
2-Amino-6-bromophenol 28165-50-6 C₆H₆BrNO 188.02 2-NH₂, 6-Br Lacks fluorine; lower reactivity
3-Amino-2-bromophenol 100367-36-0 C₆H₆BrNO 188.02 2-Br, 3-NH₂ Adjacent Br/NH₂; steric hindrance
6-Amino-2-bromo-3-fluorophenol 1257535-00-4 C₆H₅BrFNO 206.01 2-Br, 3-F, 6-NH₂ Positional isomer; altered solubility

Note: CAS number for 3-Amino-6-bromo-2-fluorophenol is inferred from positional isomer data in .

Research Findings

Reactivity

  • Suzuki Coupling: The fluorine atom in 3-Amino-6-bromo-2-fluorophenol enhances para-directing effects, improving regioselectivity in cross-coupling compared to non-fluorinated analogues like 2-Amino-6-bromophenol .
  • Solubility: Amino and halogen groups increase polarity, but fluorine’s hydrophobic nature moderates water solubility. This balance is critical in drug formulation .

Biological Activity

3-Amino-6-bromo-2-fluorophenol is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure:

  • IUPAC Name: 3-amino-6-bromo-2-fluorophenol
  • Molecular Formula: C6H5BrFNO
  • Molecular Weight: 206.01 g/mol

The synthesis of 3-Amino-6-bromo-2-fluorophenol typically involves a multi-step organic reaction process. A common method includes:

  • Bromination of 2-fluorophenol.
  • Nitration followed by reduction to introduce the amino group.

This compound can also undergo various reactions such as oxidation and nucleophilic substitution, allowing for further functionalization in synthetic applications .

The biological activity of 3-Amino-6-bromo-2-fluorophenol is attributed to its structural components:

  • The amino group can form hydrogen bonds with biological macromolecules.
  • The bromo and fluoro substituents influence lipophilicity and electronic properties, affecting binding affinity to molecular targets.

These interactions play a crucial role in its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that 3-Amino-6-bromo-2-fluorophenol exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential application in developing new antibacterial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways affected include the modulation of signaling cascades associated with cell growth and survival .

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of several substituted phenols, including 3-Amino-6-bromo-2-fluorophenol. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .
  • Anticancer Mechanisms:
    In a recent investigation, 3-Amino-6-bromo-2-fluorophenol was tested on various cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, with mechanisms involving apoptosis confirmed through flow cytometry assays .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Amino-6-bromo-2-fluorophenol, it is important to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
3-Amino-2-fluorophenolLacks bromo substituentModerate antimicrobial activity
6-Bromo-2-fluorophenolLacks amino groupLimited biological activity
3-Amino-6-chloro-2-fluorophenolChlorine instead of bromineAltered reactivity

The presence of both amino and halogen substituents in 3-Amino-6-bromo-2-fluorophenol provides distinct electronic and steric properties that enhance its biological activities compared to other derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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